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Compound of Interest

Compound Name: Dioctyl azelate

Cat. No.: B1606771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dioctyl
azelate, a widely used plasticizer and emollient. The following sections detail its Fourier-

transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectral properties, offering

a valuable resource for identification, characterization, and quality control purposes.

Chemical Structure
Dioctyl azelate, also known as di-n-octyl azelate or nonanedioic acid, dioctyl ester, is the

diester of azelaic acid and n-octanol. Its chemical structure is as follows:

Chemical Formula: C₂₅H₄₈O₄[1] Molecular Weight: 412.65 g/mol [1] CAS Number: 2064-80-4[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for dioctyl azelate.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of dioctyl azelate is characterized by the prominent absorption bands

typical of a long-chain aliphatic ester.
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

~2925 C-H stretch (asymmetric) Alkane (-CH₂)

~2855 C-H stretch (symmetric) Alkane (-CH₂)

~1738 C=O stretch Ester

~1465 C-H bend (scissoring) Alkane (-CH₂)

~1170 C-O stretch Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of dioctyl azelate provides distinct signals corresponding to the

different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Assignment

~4.05 Triplet -O-CH₂- (a)

~2.28 Triplet -CO-CH₂- (d)

~1.60 Multiplet -O-CH₂-CH₂- (b)

~1.55 Multiplet -CO-CH₂-CH₂- (e)

~1.30 Multiplet -(CH₂)₅- (c, f, g)

~0.88 Triplet -CH₃ (h)

Note: Assignments are based on typical chemical shifts for aliphatic esters and data available

from ChemicalBook.[2]

The ¹³C NMR spectrum confirms the carbon framework of dioctyl azelate. A reference to the

spectrum can be found on SpectraBase under the synonym "azelaic acid dioctyl ester".[3]
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Chemical Shift (δ, ppm) Assignment

~173.5 C=O (ester carbonyl)

~64.5 -O-CH₂-

~34.0 -CO-CH₂-

~31.8 Methylene chain

~29.2 Methylene chain

~28.6 Methylene chain

~25.9 Methylene chain

~25.0 Methylene chain

~22.6 Methylene chain

~14.1 -CH₃

Note: Specific peak assignments may vary slightly depending on the solvent and experimental

conditions. The data presented is a representative spectrum.

Experimental Protocols
The following are detailed methodologies for acquiring the FTIR and NMR spectra of dioctyl
azelate.

FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of liquid dioctyl azelate.

Methodology: Attenuated Total Reflectance (ATR) is a suitable method for analyzing liquid

samples like dioctyl azelate.

Instrument Setup:

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

Select the ATR accessory.
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Background Spectrum:

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g.,

isopropanol) and a soft, lint-free wipe.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and

water vapor).

Sample Analysis:

Place a small drop of dioctyl azelate directly onto the center of the ATR crystal, ensuring

complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing:

The instrument software will automatically perform a Fourier transform on the

interferogram to produce the infrared spectrum.

The background spectrum is automatically subtracted from the sample spectrum.

Label the significant peaks corresponding to the functional groups present in dioctyl
azelate.

Cleaning:

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the

sample.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of dioctyl azelate.
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Methodology:

Sample Preparation:[4]

Accurately weigh approximately 20-30 mg of dioctyl azelate into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the

vial.[4]

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate

matter, transfer the solution into a clean, dry 5 mm NMR tube.[4]

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

Place the sample in the NMR spectrometer's autosampler or manually insert it into the

magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done

manually or automatically.

¹H NMR Acquisition:

Set the appropriate acquisition parameters for a standard ¹H NMR experiment.

Typical parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2

seconds).

Acquire the spectrum, typically co-adding 8 to 16 scans.

¹³C NMR Acquisition:
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Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR

experiment.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and

a higher sample concentration may be required to achieve a good signal-to-noise ratio.[4]

A relaxation delay of 2-5 seconds is typically used.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C

spectra.

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the signals in the ¹H NMR spectrum.

Identify and label the peaks in both spectra, assigning them to the corresponding nuclei in

the dioctyl azelate molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample like dioctyl azelate.
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Spectroscopic Analysis Workflow for Dioctyl Azelate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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